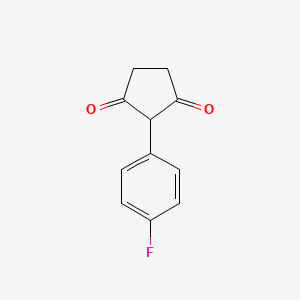
2-(4-Fluorophenyl)-1,3-cyclopentanedione
Cat. No. B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196113B2
Procedure details


To a solution of 30.8 mL of THF in a stirred autoclave was added sequentially 17.31 g (81.54 mmol) of K3PO4, 4.0 g (40.8 mmol) of 1,3-cyclopentanedione, 268 mg (0.989 mmol) of 2-(di-t-butylphosphino)biphenyl, 91.5 mg (0.405 mmol) of Pd(OAc)2, and 6.92 g (53.0 mmol) of 1-chloro-4-fluorobenzene. The sides of the reaction vessel were washed with an additional 10 mL of THF and the vessel purged 3 times with vacuum and nitrogen. The heterogeneous reaction mixture was then heated to 100° C., generating 25 psig pressure in the vessel. The reaction was aged at 100° C. for 12 h, cooled to rt and diluted with 150 mL of water. The resulting homogeneous mixture was distilled to remove THF and then heated to 50° C. The aqueous solution was then slowly acidified using conc. HCl until a final pH of 3 was obtained (10.6 mL). The slurry was cooled to rt and filtered. The wet cake was washed with 40 mL of water, 40 mL of toluene, and dried under vacuum at 60° C. for 24 h to give 2-(4-fluorophenyl)-1,3-cyclopentanedione as a light brown solid.
Name
K3PO4
Quantity
17.31 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:9]1(=[O:15])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10]1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.Cl[C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1>CC([O-])=O.CC([O-])=O.[Pd+2].C1COCC1>[F:44][C:41]1[CH:42]=[CH:43][C:38]([CH:10]2[C:11](=[O:14])[CH2:12][CH2:13][C:9]2=[O:15])=[CH:39][CH:40]=1 |f:0.1.2.3,7.8.9|
|
Inputs


Step One
|
Name
|
K3PO4
|
|
Quantity
|
17.31 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
268 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
6.92 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
91.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
30.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The sides of the reaction vessel were washed with an additional 10 mL of THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vessel purged 3 times with vacuum and nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to rt
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 150 mL of water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting homogeneous mixture was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove THF
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (10.6 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to rt
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The wet cake was washed with 40 mL of water, 40 mL of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 60° C. for 24 h
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1C(CCC1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
